Dithiothreitol tetraacetate

説明

Dithiothreitol tetraacetate is a chemically modified form of dithiothreitol, a well-known reducing agent. This compound is designed to be more chemically stable and less toxic compared to its parent compound, dithiothreitol . This compound is used in various scientific applications due to its ability to rapidly generate fully deacetylated dithiothreitol in vivo, which helps in reducing oxidative stress and protecting against cellular damage .

準備方法

Synthetic Routes and Reaction Conditions: Dithiothreitol tetraacetate is synthesized by acetylating dithiothreitol. The process involves reacting dithiothreitol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Reduction: this compound undergoes reduction reactions, where it is converted back to dithiothreitol. This reaction is facilitated by the presence of reducing agents.

Common Reagents and Conditions:

Reducing Agents: Common reducing agents used in reactions with this compound include sodium borohydride and lithium aluminum hydride.

Hydrolysis Conditions: Hydrolysis typically occurs under physiological conditions, such as in the presence of water and enzymes.

Major Products:

科学的研究の応用

Introduction to Dithiothreitol Tetraacetate

This compound (DTT-Ac) is a chemically modified derivative of dithiothreitol, designed to enhance stability and reduce toxicity compared to its parent compound. This compound has gained attention in scientific research for its potential applications in various fields, including chemistry, biology, and medicine.

Chemistry

- Reducing Agent : this compound is utilized as a reducing agent in chemical reactions, particularly for synthesizing and stabilizing thiol-containing compounds. Its enhanced stability compared to dithiothreitol allows for more controlled reactions.

- Disulfide Bond Reduction : It plays a significant role in disulfide exchange reactions, crucial for protein folding and stabilization .

Biology

- Oxidative Stress Mitigation : this compound has been shown to protect cells from oxidative stress by generating dithiothreitol in vivo. Studies indicate that it can significantly reduce liver necrosis induced by carbon tetrachloride, demonstrating its potential therapeutic applications .

- Cell Preservation : The compound is employed in formulating cell preservation solutions, benefiting from its reducing properties to maintain cellular integrity during storage.

Medicine

- Therapeutic Potential : this compound shows promise in treating conditions associated with oxidative stress. Its application in metabolic disorders, such as nephropathic cystinosis, has been documented, where it effectively reduced cystine levels without significant toxicity .

- Antioxidative Therapy : Clinical studies have highlighted its effectiveness in antioxidative stress therapy, particularly against agents that induce oxidative damage .

Industrial Applications

- Biofuel Production : Research suggests that this compound may enhance the efficiency of ethanol production from biofuels by improving the activity of certain microbial strains involved in fermentation processes .

Case Study 1: Cystinosis Treatment

Two patients with nephropathic cystinosis were treated with oral dithiothreitol. The treatment led to a significant reduction in cystine levels in leukocytes without observable toxicity at lower doses, showcasing the therapeutic potential of thiol-based compounds like this compound .

Case Study 2: Oxidative Stress Mitigation

In studies involving L929 fibroblasts, pre-treatment with this compound reduced oxidative stress induced by ultraviolet A radiation. Treated cells exhibited enhanced endogenous antioxidant systems compared to controls, indicating a protective role for thiols against oxidative damage .

作用機序

Dithiothreitol tetraacetate exerts its effects through the rapid hydrolysis to dithiothreitol in vivo. Dithiothreitol then acts as a reducing agent, protecting cells from oxidative damage by reducing disulfide bonds in proteins and other biomolecules . This reduction process helps maintain the redox balance within cells and prevents oxidative stress-induced cellular damage.

類似化合物との比較

Dithiothreitol: The parent compound, known for its reducing properties but less stable and more toxic compared to dithiothreitol tetraacetate.

Dithioerythritol: An epimer of dithiothreitol, also used as a reducing agent but with different stereochemistry.

Uniqueness: this compound is unique due to its enhanced chemical stability and reduced toxicity compared to dithiothreitol. This makes it more suitable for in vivo applications where stability and safety are crucial .

生物活性

Dithiothreitol tetraacetate (DTT-Ac) is a derivative of dithiothreitol (DTT), known for its reducing properties and ability to mitigate oxidative stress. This article explores the biological activity of DTT-Ac, focusing on its mechanisms, therapeutic applications, and comparative studies with DTT.

Overview of this compound

DTT-Ac is synthesized to enhance the stability and reduce the toxicity associated with DTT. It is hydrolyzed in vivo to release DTT, which then exerts its biological effects. The compound has been shown to possess antioxidative properties, making it a candidate for therapeutic applications in conditions characterized by oxidative stress.

DTT-Ac functions primarily through the following mechanisms:

- Reduction of Disulfide Bonds : Like DTT, DTT-Ac reduces disulfide bonds in proteins, which is crucial for maintaining protein structure and function.

- Antioxidative Activity : DTT-Ac mitigates oxidative damage by scavenging free radicals and enhancing the cellular antioxidant defense system.

- In Vivo Conversion : Upon administration, DTT-Ac is converted to DTT in the liver, where it exerts protective effects against hepatotoxic agents like carbon tetrachloride (CCl4) .

1. Antioxidative Stress Therapy

A study demonstrated that DTT-Ac significantly reduced CCl4-induced liver necrosis in rats. When administered either concurrently or post-exposure to CCl4, it decreased covalent binding of reactive metabolites to microsomal lipids but did not prevent lipid peroxidation initiation .

2. Esterase Activity

The hydrolysis of DTT-Ac was investigated to determine its stability and conversion efficiency. Research indicated that various organs, particularly the small intestine and liver, exhibit high esterase activity that facilitates the conversion of DTT-Ac to DTT . This conversion is essential for its biological efficacy.

3. Toxicity Studies

Comparative studies have shown that while DTT can induce toxicity through oxidative stress mechanisms in model organisms like Caenorhabditis elegans, DTT-Ac presents a less toxic profile. For instance, high concentrations of DTT were found to deplete S-adenosylmethionine (SAM), leading to cellular stress, whereas lower concentrations could potentially promote longevity .

Case Study 1: Cystinosis Treatment

In clinical scenarios, two patients with nephropathic cystinosis were treated with oral DTT. The treatment led to a significant reduction in cystine levels in leukocytes without observable toxicity at lower doses . This highlights the potential therapeutic applications of thiol-based compounds like DTT-Ac in metabolic disorders.

Case Study 2: Oxidative Stress Mitigation

In L929 fibroblast studies, pre-treatment with DTT reduced oxidative stress induced by ultraviolet A radiation. The endogenous antioxidant system was enhanced in treated cells compared to controls, suggesting a protective role for thiols .

Comparative Analysis

| Property | Dithiothreitol (DTT) | This compound (DTT-Ac) |

|---|---|---|

| Stability | Low | High |

| Toxicity | Moderate | Low |

| Conversion to Active Form | Rapid | Requires hydrolysis |

| Antioxidative Efficacy | High | High |

| Clinical Applications | Limited | Promising in metabolic disorders |

特性

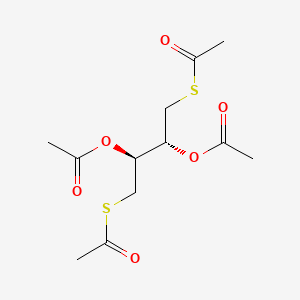

IUPAC Name |

[(2S,3R)-3-acetyloxy-1,4-bis(acetylsulfanyl)butan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6S2/c1-7(13)17-11(5-19-9(3)15)12(18-8(2)14)6-20-10(4)16/h11-12H,5-6H2,1-4H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXMKKSKBGKALJ-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CSC(=O)C)C(CSC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CSC(=O)C)[C@H](CSC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37180-63-5 | |

| Record name | Dithiothreitol tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037180635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-1,4-bis(acetylsulfanyl)-2-methylbutane-2,3-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。